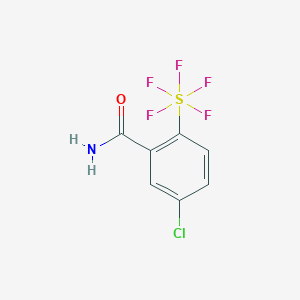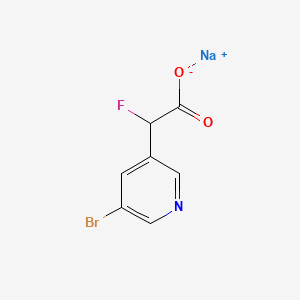
Sodium2-(5-bromopyridin-3-yl)-2-fluoroacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium2-(5-bromopyridin-3-yl)-2-fluoroacetate is an organic compound that features a bromopyridine moiety and a fluoroacetate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Sodium2-(5-bromopyridin-3-yl)-2-fluoroacetate typically involves the reaction of 5-bromopyridine with fluoroacetic acid under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which uses a palladium catalyst to facilitate the formation of the carbon-carbon bond between the bromopyridine and the fluoroacetate . This reaction is known for its mild conditions and high efficiency.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Sodium2-(5-bromopyridin-3-yl)-2-fluoroacetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromopyridine moiety can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromopyridine ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. These reactions typically occur under basic conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Substitution Reactions: Products include substituted pyridines with various functional groups replacing the bromine atom.
Oxidation and Reduction Reactions: Products vary depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Sodium2-(5-bromopyridin-3-yl)-2-fluoroacetate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of Sodium2-(5-bromopyridin-3-yl)-2-fluoroacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoroacetate group can inhibit certain metabolic pathways by interfering with enzyme activities, while the bromopyridine moiety can bind to specific receptors or proteins, modulating their function .
Comparación Con Compuestos Similares
Similar Compounds
5-Bromopyridine: Shares the bromopyridine moiety but lacks the fluoroacetate group.
2-Fluoroacetate: Contains the fluoroacetate group but lacks the bromopyridine moiety.
Uniqueness
This dual functionality allows for versatile reactivity and a wide range of scientific research applications .
Propiedades
Fórmula molecular |
C7H4BrFNNaO2 |
|---|---|
Peso molecular |
256.00 g/mol |
Nombre IUPAC |
sodium;2-(5-bromopyridin-3-yl)-2-fluoroacetate |
InChI |
InChI=1S/C7H5BrFNO2.Na/c8-5-1-4(2-10-3-5)6(9)7(11)12;/h1-3,6H,(H,11,12);/q;+1/p-1 |
Clave InChI |
PILGCWQVYUUYGV-UHFFFAOYSA-M |
SMILES canónico |
C1=C(C=NC=C1Br)C(C(=O)[O-])F.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(R,R)-Teth-TsDpen RuCl]](/img/structure/B13450394.png)

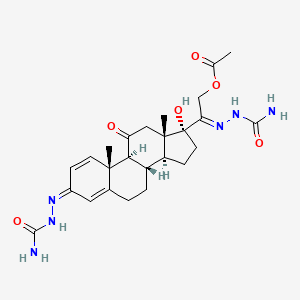

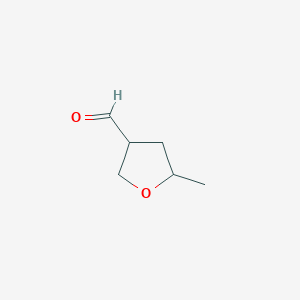
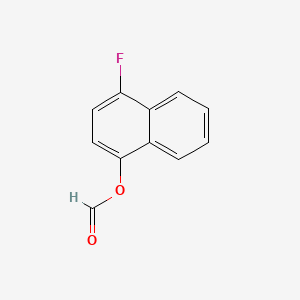
amino}-2-(3-chloro-4-fluorophenyl)acetic acid](/img/structure/B13450437.png)
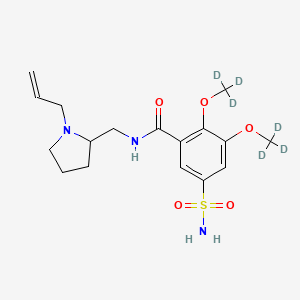

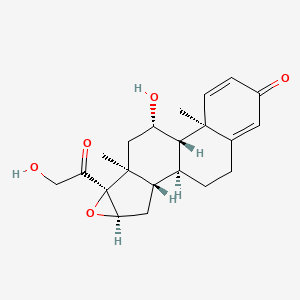
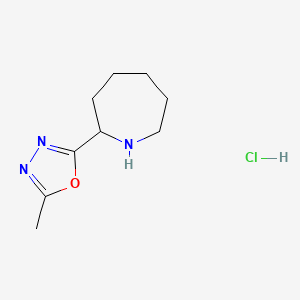
![5-{[(Tert-butoxy)carbonyl]amino}-2,3-dichloropyridine-4-carboxylic acid](/img/structure/B13450468.png)
